molecular formula C13H13F2N3O2 B6719821 N-[2-(difluoromethoxy)phenyl]-2-(2-methylimidazol-1-yl)acetamide

N-[2-(difluoromethoxy)phenyl]-2-(2-methylimidazol-1-yl)acetamide

Cat. No.: B6719821
M. Wt: 281.26 g/mol
InChI Key: WNWJICHYCFCZED-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-2-(2-methylimidazol-1-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide moiety linked with a 2-methylimidazole group. The presence of fluorine atoms in the structure often imparts significant biological and chemical properties, making it a valuable compound for study.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O2/c1-9-16-6-7-18(9)8-12(19)17-10-4-2-3-5-11(10)20-13(14)15/h2-7,13H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWJICHYCFCZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-2-(2-methylimidazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate:

    Acetamide formation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

    Imidazole coupling: Finally, the acetamide intermediate is coupled with 2-methylimidazole under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-2-(2-methylimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl oxides, while reduction can produce difluoromethoxyphenyl alcohols.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-2-(2-methylimidazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-(2-methylimidazol-1-yl)acetamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazole moiety can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(difluoromethoxy)phenyl]-2-(2-methylimidazol-1-yl)acetamide
  • N-[2-(difluoromethoxy)phenyl]-2-(1-phenyl-1H-benzimidazol-2-yl)acetamide

Uniqueness

N-[2-(difluoromethoxy)phenyl]-2-(2-methylimidazol-1-yl)acetamide is unique due to the specific positioning of the difluoromethoxy group and the imidazole moiety, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications.

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